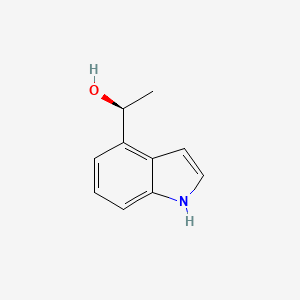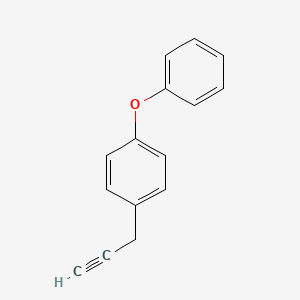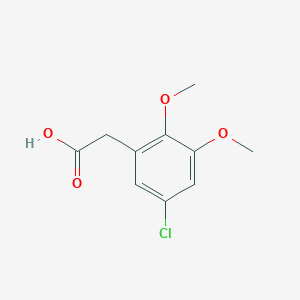
(S)-1-(1h-Indol-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(1h-Indol-4-yl)ethan-1-ol is a chiral compound featuring an indole ring, which is a common structural motif in many biologically active molecules. The presence of the chiral center at the ethan-1-ol moiety adds to its complexity and potential for enantioselective interactions in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1h-Indol-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: Indole derivatives and chiral catalysts.
Reaction Conditions: The synthesis may involve asymmetric reduction or chiral resolution techniques to ensure the desired enantiomer is obtained.
Purification: Chromatographic techniques are often employed to purify the compound.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts or enzymes to achieve enantioselectivity.
Automation: Using automated systems for reaction monitoring and control.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(1h-Indol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction to alkanes or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes, secondary alcohols.
Substitution Products: Various substituted indoles.
Wissenschaftliche Forschungsanwendungen
(S)-1-(1h-Indol-4-yl)ethan-1-ol has applications in various fields:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(1h-Indol-4-yl)ethan-1-ol involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways: Modulating biochemical pathways related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(1h-Indol-4-yl)ethan-1-ol: The enantiomer of the compound.
Indole-3-ethanol: A related compound with similar structural features.
Tryptophol: Another indole derivative with biological activity.
Uniqueness
(S)-1-(1h-Indol-4-yl)ethan-1-ol is unique due to its specific chiral configuration, which can lead to distinct biological interactions and properties compared to its enantiomer and other similar compounds.
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(1S)-1-(1H-indol-4-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-7,11-12H,1H3/t7-/m0/s1 |
InChI-Schlüssel |
QUJIBVQVTYBNHL-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=C2C=CNC2=CC=C1)O |
Kanonische SMILES |
CC(C1=C2C=CNC2=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)
